molecular formula C9H9ClN2 B2407815 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile CAS No. 916176-84-6

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Cat. No.: B2407815
CAS No.: 916176-84-6
M. Wt: 180.64
InChI Key: JENBYRMEJUIFGQ-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile is a chemical compound with a pyridine ring substituted with a chlorine atom at the 6th position and a nitrile group at the 2nd position

Scientific Research Applications

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety data sheet for a related compound, “(6-Chloropyridin-2-yl)methanamine”, indicates that it is toxic if swallowed and can cause skin irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile typically involves the reaction of 6-chloropyridine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with 6-chloropyridine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloropyridin-3-YL)-2-methylpropanenitrile
  • 2-(6-Chloropyridin-4-YL)-2-methylpropanenitrile
  • 2-(6-Chloropyridin-5-YL)-2-methylpropanenitrile

Uniqueness

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENBYRMEJUIFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of isobutyronitrile (T) (830 mg, 12 mmol, 1 equiv.) in toluene (16 mL) at 0° C., a solution of KHMDS 0.5 M in toluene (26 mL, 13 mmol, 1.05 equiv.) was added. The resulting mixture was warmed to room temperature and stirred for 15 min. This mixture was then added to a solution of 2,6-dichloropyridine (S)(4.39 g, 29.7 mmol, 2.5 equiv.) in toluene (10 mL) and the resulting solution was stirred at room temperature for 1 h. The reaction was quenched with a saturated solution of NH4Cl, followed by aqueous NaHCO3. The crude reaction was diluted in diethyl ether, washed with brine, dried over anhydrous Na2SO4 and the solvent was then removed under reduced pressure. The resulting material was purified by flash chromatography on silica gel, eluting with mixtures of dichloromethane/hexanes (2:1). The title compound U was isolated as a white solid (1.1 g, 51%). 1-(6-chloropyridin-2-yl)cyclopropanecarbonitrile (V), 1-(6-chloropyridin-2-yl)cyclopentanecarbonitrile (W), 1-(6-chloropyridin-2-yl)cyclohexanecarbonitrile (X), and ethyl 2-(6-chloropyridin-2-yl)-2-methylpropanoate (Y) were made following the procedure for 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile (U).
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
51%

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